

Urea Phosphate in Agriculture: A Meta-Analytical Comparison of Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B3432535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals in Agriculture

Urea phosphate (UP) is a crystalline fertilizer that combines urea and phosphoric acid, providing both nitrogen and phosphorus to plants. Its acidic nature makes it particularly effective in alkaline and calcareous soils, where phosphorus availability is often limited. This guide provides a meta-analytical comparison of **urea phosphate**'s performance against other common phosphorus fertilizers, supported by experimental data from various studies.

Performance Comparison of Urea Phosphate and Other Phosphorus Fertilizers

The following tables summarize quantitative data from multiple studies, comparing **urea phosphate** with other phosphorus fertilizers such as Diammonium Phosphate (DAP), Monoammonium Phosphate (MAP), and conventional superphosphates.

Table 1: Effect on Crop Yield

Crop	Soil Type	Urea Phosphate (UP) Yield	Comparat or Fertilizer	Comparat or Yield	Percent Change with UP	Referenc e
Wheat	Saline	9.24 g/pot (at 60 ppm P ₂ O ₅)	DAP	8.98 g/pot (at 80 ppm P ₂ O ₅)	+2.9%	[1]
Maize	Coastal Calcareous Saline-Alkali	Not specified	Conventional P Fertilizer	Not specified	+13.55% to +18.89%	[2]
Rice	Acid Inceptisols	4579.33 kg/ha (100% RDF + 2% UP foliar spray)	100% RDF alone	Not specified	Not specified	[3][4]

Table 2: Effect on Phosphorus Uptake and Use Efficiency

Crop	Soil Type	Urea Phosphate (UP)	Comparat or Fertilizer	Comparat or Metric	Percent Change with UP	Referenc e
Wheat	Saline	P Uptake: 9.45-13 mg/pot	DAP	P Uptake: 7.93-11.23 mg/pot	Higher P uptake at all levels	[1]
Wheat	Saline	P Use Efficiency: 18.95% (at lowest P level)	DAP	P Use Efficiency: Lower than UP at all levels	Significantl y higher	[1]
Maize	Coastal Calcareous Saline- Alkali	P Utilization Efficiency: Not specified	Conventional P Fertilizer	P Utilization Efficiency: Not specified	+7.09 to +7.21 percentage points	[2]

Table 3: Effect on Soil Properties

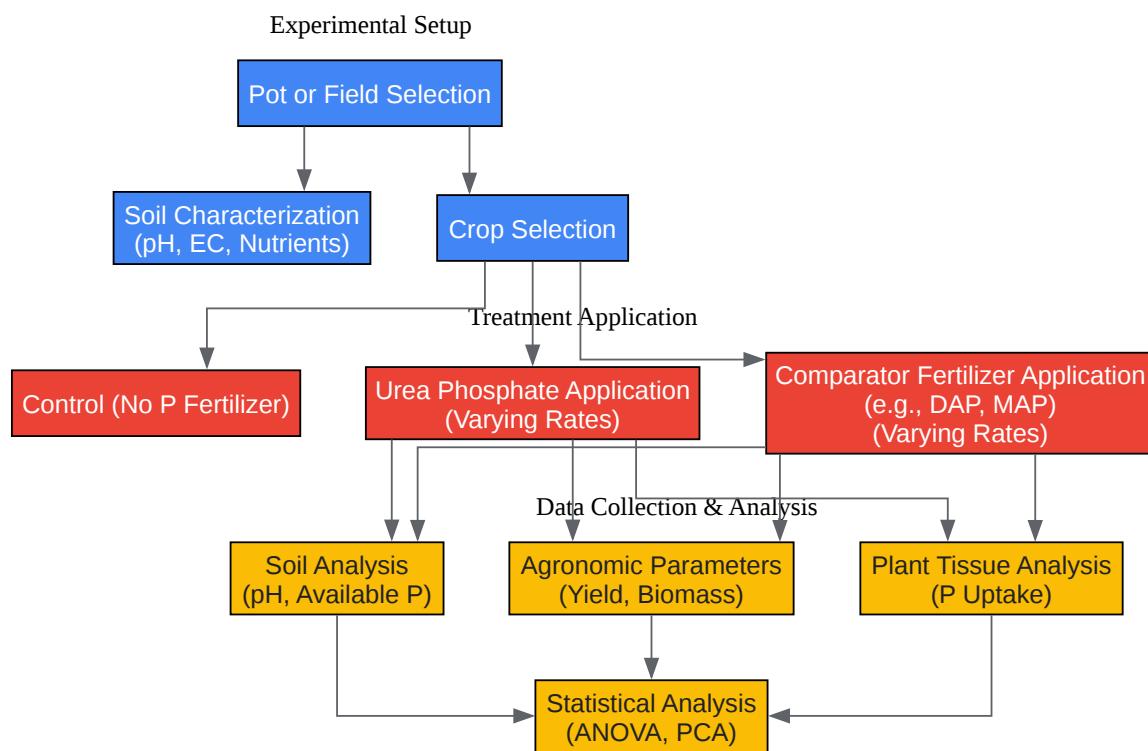
Soil Type	Parameter	Urea Phosphate (UP) Effect	Comparator Fertilizer Effect	Reference
Coastal Calcareous Saline-Alkali	Soil pH	Reduced by 0.15–0.28	Not specified	[2]
Coastal Calcareous Saline-Alkali	Available Phosphorus	Increased by 21.25%-58.90%	Not specified	[2]
Coastal Calcareous Saline-Alkali	Soil Phosphatase Activity	Enhanced by 8.21%-10.46%	Not specified	[2]
Three different soil types	Soil pH	Acidifying effect	DAP also showed an acidifying effect	[5]

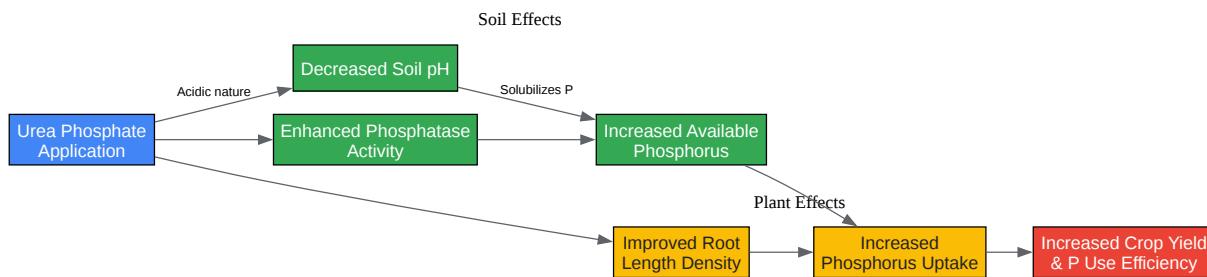
Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data and for designing future research.

Wheat Study in Saline Soil[1]

- Objective: To evaluate the phosphorus use efficiency of **urea phosphate** and diammonium phosphate in wheat grown in saline soil.
- Experimental Setup: A pot experiment was conducted using 10 kg of saline soil (ECe 10.05 dS/m, pH 7.64) per pot.
- Treatments: Phosphorus was applied from either **urea phosphate** (17% N, 44% P₂O₅) or DAP (18% N, 46% P₂O₅) at rates of 0, 20, 40, 60, and 80 mg P₂O₅ kg⁻¹ soil at sowing. Nitrogen was applied at a rate of 150 kg N ha⁻¹ in two splits.
- Crop: Wheat.


- Data Collection: Plant height, spike length, grain yield, straw weight, and phosphorus uptake in grain were measured. Phosphorus use efficiency was calculated.
- Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were compared using Duncan's multiple range test at a 5% probability level.


Maize Study in Coastal Calcareous Saline-Alkali Soil[2]

- Objective: To evaluate the effects of **urea phosphate** application on soil properties, maize growth, and yield in coastal calcareous saline-alkali soils.
- Experimental Setup: A two-year field experiment was conducted.
- Treatments: **Urea phosphate** treatment at full phosphorus application was compared with conventional P fertilizer. A 50% reduced-P **urea phosphate** treatment was also included.
- Crop: Maize (*Zea mays* L.).
- Data Collection: Soil pH, bulk density, available phosphorus, phosphatase activity, root length density, maize yield, and P utilization efficiency were measured.
- Analysis: Principal component analysis (PCA) and Pearson correlation analysis were used to assess the relationships between soil properties and maize yield.

Visualizations

The following diagrams illustrate a generalized experimental workflow for fertilizer comparison and the logical relationships of **urea phosphate**'s effects on soil and crop yield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijbbku.com [ijbbku.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of urea phosphate foliar supplementation on yield, nutrient uptake and grain quality of rice (*Oryza sativa* L.) in acid Inceptisols | ORYZA-An International Journal of Rice [epubs.icar.org.in]
- 5. ijasre.net [ijasre.net]
- To cite this document: BenchChem. [Urea Phosphate in Agriculture: A Meta-Analytical Comparison of Performance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3432535#meta-analysis-of-urea-phosphate-studies-in-agriculture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com